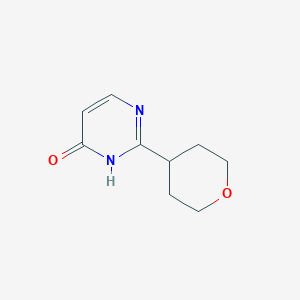

2-(Oxan-4-yl)-1,4-dihydropyrimidin-4-one

Overview

Description

The compound “2-(Oxan-4-yl)-1,4-dihydropyrimidin-4-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have diverse roles in biochemistry, including serving as the basis for the nucleic acids, DNA and RNA .

Synthesis Analysis

While specific synthesis methods for “2-(Oxan-4-yl)-1,4-dihydropyrimidin-4-one” were not found, pyrimidine derivatives are often synthesized through reactions involving amines and carbonyl compounds .Molecular Structure Analysis

The molecular structure of “2-(Oxan-4-yl)-1,4-dihydropyrimidin-4-one” would likely include a pyrimidine ring attached to an oxane (tetrahydropyran) ring .Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including substitutions and ring-opening reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups can influence solubility, while the size and shape of the molecule can affect its boiling and melting points .Scientific Research Applications

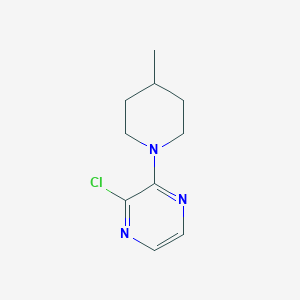

Synthesis and Transformation of Derivatives : The synthesis of dihydropyrimidin-4-one derivatives has been a focus in research. For instance, the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an important intermediate of HIV-1 reverse transcriptase inhibitors, involves the use of 2-(methylthio)pyrimidin-4(1H)-one Ju Xiu-lia, 2015.

Biginelli Compounds as Cardiovascular Agents : "Biginelli" compounds, derivatives of 2-oxo(or thioxo)tetrahydropyrimidine-5-carboxylic acids, show potential as cardiovascular agents due to their similarity to nifedipine-related dihydropyridines S. Sudan et al., 1997.

Molecular Docking and Synthesis Studies : Molecular docking studies of 1-methyl-6-oxo-2-[(2z)-2-(3-oxo-4-phenylazetidin-2-ylidene)hydrazinyl]-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile derivatives indicate their affinity with CDK4 protein, showing potential in drug design M. R. Holam et al., 2022.

Oxidation-Desulfurization Processes : Research on the oxidation of Biginelli-type 3,4-dihydropyrimidin-2(1H)-thione scaffolds using (diacetoxyiodo)benzene revealed the formation of substituted 2-(1,4-dihydropyrimidin-2-ylthio)pyrimidine derivatives Bhagyashree Y. Bhong et al., 2013.

Environmentally Friendly Synthesis : A study demonstrated the synthesis of 3,4-dihydropyrimidin-2(1H)-ones using alcohols as starting materials under environmentally friendly conditions Aleksandra Kęciek et al., 2020.

Catalytic Cascade Preparation : The catalytic cascade preparation of dihydropyrimidin-4-ones from N-(prop-2-yn-1-yl)amides and azides was efficiently performed under mild conditions Jinjin Wang et al., 2013.

Recent Advances in C-5-substituted Analogs : A review discusses the synthesis and utility of C-5 substituted analogs of 3,4-dihydropyrimidin-2-ones in the design of therapeutic agents Sanjay K. Rathwa et al., 2018.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(oxan-4-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-8-1-4-10-9(11-8)7-2-5-13-6-3-7/h1,4,7H,2-3,5-6H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLFCFXMSRPZSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NC=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Methyl-2-(methylsulfanyl)phenyl]methanamine](/img/structure/B1427950.png)

![1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B1427953.png)